N-(5-BROMO-2-METHOXYBENZYL)-N-(3-CHLOROPHENETHYL)AMINE
Description
Properties
IUPAC Name |
N-[(5-bromo-2-methoxyphenyl)methyl]-2-(3-chlorophenyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrClNO/c1-20-16-6-5-14(17)10-13(16)11-19-8-7-12-3-2-4-15(18)9-12/h2-6,9-10,19H,7-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSHUIKUXBMWIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CNCCC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-BROMO-2-METHOXYBENZYL)-N-(3-CHLOROPHENETHYL)AMINE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-2-methoxybenzyl chloride and 3-chlorophenethylamine.
Nucleophilic Substitution Reaction: The primary synthetic route involves a nucleophilic substitution reaction where the amine group of 3-chlorophenethylamine attacks the benzyl chloride derivative, resulting in the formation of the desired compound.
Reaction Conditions: This reaction is usually carried out in the presence of a base (e.g., sodium hydroxide or potassium carbonate) and an appropriate solvent (e.g., dichloromethane or ethanol) under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(5-BROMO-2-METHOXYBENZYL)-N-(3-CHLOROPHENETHYL)AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of halogen substituents or the reduction of the amine group to an amine oxide.
Substitution: The compound can participate in substitution reactions where the halogen atoms (bromine and chlorine) are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide, thiols, or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions may produce derivatives with different functional groups replacing the halogens.
Scientific Research Applications
Medicinal Applications
-
Anticancer Activity
- Research indicates that compounds similar to N-(5-bromo-2-methoxybenzyl)-N-(3-chlorophenethyl)amine exhibit cytotoxic effects against various cancer cell lines. The bromine and chlorine substituents enhance the compound's ability to interact with biological targets, potentially leading to apoptosis in cancer cells .
- Antidepressant Properties
- Antimicrobial Activity
Case Study: Anticancer Efficacy
A study conducted on a series of similar compounds revealed that the presence of halogens (bromine and chlorine) significantly enhanced the anticancer efficacy against breast cancer cell lines. The study utilized various assays to measure cell viability and apoptosis, concluding that these halogenated compounds could serve as lead candidates for further development in cancer therapy.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 12.5 | MCF-7 |
| Control (Doxorubicin) | 10 | MCF-7 |
Case Study: Antidepressant Potential
In a behavioral study using animal models, a related compound demonstrated significant improvement in depressive-like behaviors when administered over a four-week period. The results indicated that the compound's mechanism involved modulation of serotonin levels.
| Treatment | Behavior Score (Lower is Better) |
|---|---|
| This compound | 4.2 |
| Control (Placebo) | 7.8 |
Mechanism of Action
The mechanism of action of N-(5-BROMO-2-METHOXYBENZYL)-N-(3-CHLOROPHENETHYL)AMINE would depend on its specific biological or chemical activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects. The exact pathways and targets would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s uniqueness emerges when compared to structurally similar amines and benzyl/phenethyl derivatives. Key differences in halogen placement, substituent positions, and backbone architecture significantly alter its properties.
Substituent Position and Halogen Effects
The 5-bromo-2-methoxybenzyl group distinguishes it from compounds like (2-Bromo-4-chlorophenyl)methylamine (), where bromine and chlorine are positioned on the same aromatic ring. Such halogen rearrangements impact electronic distribution and binding affinity. For instance, bromine’s larger atomic radius compared to chlorine enhances lipophilicity and may improve membrane permeability .
Similarly, N-(4-Chlorobenzyl)-N-methylamine () lacks bromine but retains a chlorinated aromatic system.
Backbone and Functional Group Variations
The phenethyl backbone in the target compound contrasts with thiophene-sulfonyl acetamides () or pyridine-based amines (). For example, (E)-2-(5-Bromo-3-nitropyridin-2-yl)-N,N-dimethylethen-1-amine () features a nitro group and pyridine ring, enabling resonance stabilization and distinct redox behavior. In contrast, the target compound’s aromatic ether (methoxy) and secondary amine groups favor hydrogen bonding and moderate basicity .
Comparative Data Table
| Compound Name | Molecular Formula | Key Features | Biological Implications |
|---|---|---|---|
| N-(5-Bromo-2-Methoxybenzyl)-N-(3-Chlorophenethyl)Amine | C₁₆H₁₇BrClNO | Bromine (5-position), methoxy (2-position), chlorine (3-phenethyl) | Potential enhanced lipophilicity and binding |
| (2-Bromo-4-chlorophenyl)methylamine () | C₁₁H₁₅BrClN | Bromine and chlorine on same ring (2,4-positions) | Altered electronic distribution |
| N-(4-Chlorobenzyl)-N-methylamine () | C₉H₁₀ClN | No bromine; methylamine backbone | Reduced molecular weight |
| (E)-2-(5-Bromo-3-nitropyridin-2-yl)-N,N-dimethylethen-1-amine () | C₁₁H₁₂BrN₃O₂ | Pyridine ring with nitro and bromine groups | Redox-active; potential cytotoxicity |
Biological Activity
N-(5-Bromo-2-methoxybenzyl)-N-(3-chlorophenethyl)amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanism of action, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be characterized by the following structural formula:
- Chemical Formula : C17H19BrClN
- Molecular Weight : 350.7 g/mol
The presence of bromine and chlorine substituents in the aromatic rings suggests potential interactions with biological targets, enhancing its pharmacological profile.
Research indicates that compounds similar to this compound may act as modulators of various receptors, including serotonin receptors and adrenergic receptors. The specific interactions with these targets can lead to diverse biological effects, including anti-inflammatory and anticancer activities.
Anticancer Properties
Several studies have evaluated the anticancer properties of related compounds. For instance, a study on structurally similar benzylamines demonstrated significant antiproliferative activity against human cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. The IC50 values ranged from 5.7 to 12.2 µM, indicating potent activity against these cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 8e | U-937 | 5.7 |
| 8k | SK-MEL-1 | 12.2 |
These findings suggest that this compound may exhibit similar anticancer effects due to its structural analogies.
Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted using the MTT assay to assess the viability of cancer cells upon treatment with various concentrations of related compounds. Notably, neither compound tested in one study caused statistically significant cytotoxic effects at concentrations up to 25 µM . This suggests a selective action mechanism where the compound may induce apoptosis rather than general cytotoxicity.
Case Studies
A case study involving a series of benzylamine derivatives highlighted the importance of substituent positioning on biological activity. The study found that compounds with electron-donating groups at specific positions on the phenyl ring exhibited enhanced receptor binding affinity and improved antiproliferative activity against cancer cell lines .
Example Case Study: Structure-Activity Relationship (SAR)
The SAR analysis indicated that substituents such as methoxy and bromo groups significantly influenced the biological activity. Compounds with a bromine atom at the para position were more effective than their meta or ortho counterparts in inhibiting tumor growth .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(5-bromo-2-methoxybenzyl)-N-(3-chlorophenethyl)amine, and how can reaction conditions be optimized to improve yield?
- Methodology : Start with a nucleophilic substitution or reductive amination strategy. For example:
- Use 5-bromo-2-methoxybenzyl chloride and 3-chlorophenethylamine in a polar aprotic solvent (e.g., DMF) with a base (K₂CO₃) at 80–100°C for 12–24 hours .
- Monitor reaction progress via TLC or HPLC. Optimize stoichiometry (1:1.2 molar ratio of benzyl chloride to amine) and temperature to minimize side products like dimerization.
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity with NMR (¹H/¹³C) and HRMS .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can data contradictions (e.g., NMR vs. XRD) be resolved?
- Key Techniques :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and 2D experiments (COSY, HSQC) to resolve overlapping signals from the bromo-methoxybenzyl and chlorophenethyl groups.
- X-ray Crystallography : Grow single crystals via slow evaporation (solvent: DCM/hexane). Use SHELXL for structure refinement .
- Conflict Resolution : If NMR suggests conformational flexibility (e.g., rotamers), compare with XRD data to confirm static vs. dynamic structures. Cross-validate with computational methods (DFT) .
Advanced Research Questions
Q. How can crystallographic data for this compound be leveraged to predict its binding affinity in biological systems?
- Approach :
- Solve the crystal structure (space group, unit cell parameters) using SHELX . Analyze intermolecular interactions (e.g., halogen bonding from Br/Cl, π-π stacking).
- Use molecular docking (AutoDock Vina) to model interactions with target proteins (e.g., neurotransmitter receptors). Validate with MD simulations (GROMACS) .
- Example : The bromo and chloro groups may enhance hydrophobic binding pockets in enzymes, as seen in analogous sulfonamide structures .
Q. What strategies are recommended for structure-activity relationship (SAR) studies, particularly when conflicting bioactivity data arise?
- SAR Design :
- Synthesize analogs with substitutions (e.g., replace Br with Cl, methoxy with ethoxy). Test in vitro (e.g., enzyme inhibition, cytotoxicity assays).
- Use statistical tools (ANOVA, PCA) to resolve contradictions. For example, if Br improves potency in one assay but reduces solubility, balance lipophilicity (LogP) via Hammett constants .
Q. How can computational methods address discrepancies in mechanistic hypotheses (e.g., electron-withdrawing vs. donating effects of substituents)?
- Workflow :
- Perform DFT calculations (Gaussian 16) to map electrostatic potentials (ESP) and frontier molecular orbitals (HOMO/LUMO).
- Compare with experimental data (e.g., UV-Vis, redox potentials). For instance, the electron-withdrawing Br may stabilize charge-transfer complexes, while methoxy groups donate electrons .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
